BenchChemオンラインストアへようこそ!

SGC 707

Allosteric inhibition Chemical probe Enzyme mechanism

Choose SGC 707 for unambiguous target deconvolution. Unlike pan-PRMT inhibitors (e.g., MS023), SGC 707 is the only well-characterized, allosteric PRMT3 probe with a matched inactive negative control (XY1). Validated for in vivo oncology and cardiovascular models with a defined PK profile (Cmax 38,000 nM at 30 mg/kg). Eliminate off-target ambiguity and accelerate your phenotypic screening with this definitive chemical probe pair.

Molecular Formula C16H18N4O2
Molecular Weight 298.34
Cat. No. B1191929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC 707
Synonyms1-(Isoquinolin-6-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl] urea
Molecular FormulaC16H18N4O2
Molecular Weight298.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC 707: The First-in-Class Allosteric PRMT3 Chemical Probe with Extensive Selectivity Profiling


SGC 707 (CAS 1687736-54-4) is a first-in-class chemical probe developed by the Structural Genomics Consortium as a potent, selective, and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) [1]. PRMT3 is a type I PRMT that catalyzes asymmetric dimethylation of arginine residues on substrates including the 40S ribosomal protein S2 and histone H4 peptides [1]. The compound binds to an allosteric site distinct from the substrate- and cofactor-binding pockets, a mode of action confirmed by the crystal structure of the PRMT3–SGC 707 complex [1]. SGC 707 demonstrates an IC50 of 31 ± 2 nM (KD = 53 ± 2 nM) against PRMT3 in biochemical assays, with selectivity confirmed against 31 other methyltransferases and over 250 non-epigenetic targets including GPCRs, ion channels, and transporters [1].

Why Pan-PRMT Inhibitors Cannot Substitute for SGC 707 in PRMT3-Specific Investigations


Pan-PRMT inhibitors such as MS023 exhibit activity across multiple type I PRMT family members (PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8), with reported IC50 values of 30 nM for PRMT1 and 119 nM for PRMT3 . This promiscuity precludes unambiguous attribution of phenotypic effects to PRMT3 inhibition alone. In contrast, SGC 707 demonstrates selectivity for PRMT3 against 31 other methyltransferases [1] and exhibits a defined allosteric binding mode confirmed by crystallography [1], whereas pan-PRMT inhibitors act via substrate-competitive mechanisms. Additionally, the inactive analog XY1 (completely inactive against PRMT3 at concentrations up to 100 μM) provides a validated negative control pair for SGC 707 experiments [2]. These features make SGC 707 the only well-characterized chemical probe suitable for establishing causal links between PRMT3 enzymatic activity and biological or disease phenotypes, with the inactive analog enabling rigorous experimental controls.

SGC 707 Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Allosteric Inhibition Mode vs. Substrate-Competitive PRMT Inhibitors: Mechanism of Action Differentiation

SGC 707 binds to an allosteric site on PRMT3 that is distinct from both the substrate-binding and S-adenosylmethionine cofactor-binding pockets, as confirmed by the crystal structure of the PRMT3–SGC 707 complex [1]. In contrast, the close inactive analog XY1, despite high structural similarity, exhibits no detectable inhibition of PRMT3 at concentrations up to 100 μM [1]. This pair provides a validated experimental toolset for probing PRMT3 biology. Furthermore, pan-type I PRMT inhibitors such as MS023 act via substrate-competitive mechanisms across multiple PRMT isoforms, whereas SGC 707 is exclusively selective for PRMT3 with no measurable activity against 31 other methyltransferases [1].

Allosteric inhibition Chemical probe Enzyme mechanism

PRMT3 Isoform Selectivity Profile vs. Pan-PRMT Inhibitor MS023: Quantitative Selectivity Differentiation

SGC 707 was profiled against a comprehensive panel of 31 methyltransferases and over 250 non-epigenetic targets including GPCRs, ion channels, and transporters, demonstrating no significant inhibition of any non-PRMT3 target [1]. In contrast, the pan-type I PRMT inhibitor MS023 inhibits PRMT1 (IC50 = 30 nM), PRMT3 (IC50 = 119 nM), PRMT4 (IC50 = 83 nM), PRMT6 (IC50 = 4 nM), and PRMT8 (IC50 = 5 nM) . While MS023 is approximately 4-fold more potent against PRMT6 and PRMT8 than against PRMT3, SGC 707 maintains exclusive PRMT3 targeting with a selectivity window exceeding 100-fold over all other methyltransferases tested [1].

Selectivity profiling Methyltransferase Chemical probe validation

Cellular Target Engagement: PRMT3 Stabilization and H4R3me2a Reduction Quantification

In cellular assays, SGC 707 engages PRMT3 and reduces PRMT3-dependent asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a direct cellular pharmacodynamic marker of PRMT3 catalytic activity [1]. The compound also stabilizes PRMT3 protein in cells, with EC50 values of 1.3 μM in HEK293 cells and 1.6 μM in A549 cells [1]. This stabilization phenomenon, which is characteristic of ligand-induced protein stabilization upon allosteric binding, provides a secondary measure of cellular target engagement that is absent in substrate-competitive inhibitors such as MS023.

Cellular activity Target engagement Biomarker modulation

In Vivo Pharmacokinetic Parameters in Mouse: Bioavailability and Exposure Assessment

In CD-1 male mice, intraperitoneal administration of SGC 707 at 30 mg/kg achieved a peak plasma concentration (Cmax) of 38,000 nM (38 μM) [1]. The plasma concentration at 6 h post-injection was 208 nM, which exceeds the cellular IC50 for H4R3me2a reduction (<100 nM) by more than 2-fold [1]. The compound exhibits a plasma half-life of approximately 1 h [1]. This PK profile indicates that SGC 707 achieves plasma concentrations sufficient for sustained target engagement over a 6 h dosing interval following a single 30 mg/kg i.p. dose.

Pharmacokinetics In vivo Animal studies

Compound Storage Stability and Lyophilized Form Longevity Specifications

SGC 707 in lyophilized form is stable for 36 months when stored at -20°C under desiccated conditions [1]. In DMSO solution, the compound remains stable for up to 3 months when stored at -20°C, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. The compound is supplied with purity ≥98% as verified by HPLC analysis, with reported solubility of 51 mg/mL in DMSO and 51 mg/mL in warmed ethanol, but is insoluble in water .

Stability Storage Procurement planning

SGC 707 Validated Application Scenarios in Preclinical Research


Target Validation in Cancer Metabolism: PRMT3-Mediated Glycolysis in Hepatocellular Carcinoma

SGC 707 has been used to validate the oncogenic role of PRMT3 in hepatocellular carcinoma (HCC) by demonstrating that PRMT3 inhibition disrupts asymmetric dimethylarginine (ADMA) modification of lactate dehydrogenase A (LDHA) at arginine 112. In vivo administration of SGC 707 in a xenograft mouse model abolished PRMT3-induced HCC glycolysis and tumor growth [1]. This application leverages the compound's well-characterized cellular target engagement (H4R3me2a reduction, EC50 = 1.3-1.6 μM for PRMT3 stabilization) [2] to establish causality between PRMT3 catalytic activity and cancer metabolic reprogramming.

Hepatic Lipid Metabolism Studies: Selective LXR-Driven Lipogenic Gene Transcription Modulation

SGC 707 has been employed to demonstrate that PRMT3 activity selectively impairs liver X receptor (LXR)-driven transcription of hepatic lipogenic genes in vivo, while preserving LXR-stimulated macrophage cholesterol efflux pathways [1]. In Western-type diet-fed LDL receptor knockout mice, SGC 707 treatment (10 mg/kg i.p., 3×/week for 3 weeks) resulted in 50% lower liver triglyceride stores and 32% lower plasma triglyceride levels [1]. This application capitalizes on SGC 707's in vivo PK profile (Cmax = 38,000 nM at 30 mg/kg i.p.) [2] and exclusive PRMT3 selectivity to distinguish PRMT3-specific metabolic effects from those of other PRMT isoforms.

Chemical Probe Pair Studies: SGC 707 and XY1 as Validated Active/Inactive Tool Compounds

SGC 707 and its close structural analog XY1 constitute a validated chemical probe pair for investigating PRMT3 biology. SGC 707 potently inhibits PRMT3 (IC50 = 31 nM) and engages the target in cells (PRMT3 stabilization EC50 = 1.3-1.6 μM), while XY1 is completely inactive against PRMT3 at concentrations up to 100 μM despite high structural similarity [1]. This active/inactive pair enables rigorous experimental designs where XY1 serves as a negative control for excluding off-target effects unrelated to PRMT3 inhibition. This paired approach is essential for establishing target-specific causality in phenotypic screening and mechanistic studies.

Cardiovascular Disease Models: PRMT3 Inhibition in Arrhythmia and Myocardial Fibrosis

Recent patent applications have demonstrated SGC 707's efficacy in preclinical cardiovascular disease models. In isoproterenol (ISO)-induced mouse models, SGC 707 significantly ameliorated myocardial conduction velocity slowing, reduced conduction dispersion, and alleviated bradycardia symptoms associated with arrhythmia [1]. Additionally, SGC 707 significantly reduced ISO-induced myocardial tissue collagen deposition and mitigated the elevation of α-SMA, TGF-β, PRMT3, p53, and PAI-1 mRNA expression levels in cardiac fibrosis models [2]. These applications leverage SGC 707's validated in vivo PK profile and established dosing regimen (30 mg/kg i.p.) for PRMT3 inhibition in cardiovascular tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC 707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.